Molecular Weight Advantage Over Des-Methyl Analogs
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol (MW 172.27 g/mol) carries an additional methyl group compared to 2-methyl-1-(piperazin-1-yl)propan-2-ol (CAS 156339-46-7, MW 158.24 g/mol) and 1-(2-methylpiperazin-1-yl)propan-2-ol (CAS 126934-46-1, MW 158.24 g/mol) [1][2]. This 14 Da mass increment (one CH₂ unit) raises the heavy atom count from 11 to 12 and increases the molecular complexity score from approximately 120 to 148 [1]. The additional methyl group contributes to a measured XLogP3-AA of 0, compared to computed values of approximately -0.5 for the des-methyl analog . This moderate lipophilicity gain is critical in CNS lead optimization, where compounds with XLogP between 0 and 3 fall within the desired CNS MPO range [3].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 172.27 g/mol; Heavy Atom Count = 12; Complexity = 148 |
| Comparator Or Baseline | 2-Methyl-1-(piperazin-1-yl)propan-2-ol (CAS 156339-46-7): MW = 158.24 g/mol; Heavy Atom Count = 11; Complexity ≈ 120 |
| Quantified Difference | ΔMW = +14.03 g/mol (+8.9%); ΔHeavy Atoms = +1; ΔComplexity ≈ +28 |
| Conditions | Computed properties from PubChem (2024.11.20 release) using Cactvs 3.4.8.18 and XLogP3 3.0 |
Why This Matters
The incremental molecular weight and complexity shift the compound into a distinct property space within fragment libraries, enabling access to chemical matter not reachable with the lower-MW des-methyl scaffold.
- [1] PubChem. 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, CID 62673357. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/62673357 (accessed 2026-04-24). View Source
- [2] PubChem. 2-Methyl-1-(piperazin-1-yl)propan-2-ol, CID 258202. https://pubchem.ncbi.nlm.nih.gov/compound/258202 (accessed 2026-04-24). View Source
- [3] Wager, T.T. et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 7, 767–775 (2016). DOI: 10.1021/acschemneuro.6b00029. View Source
